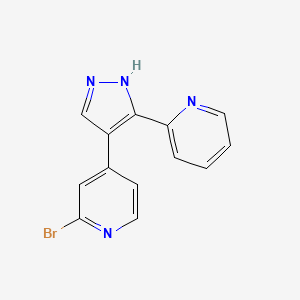

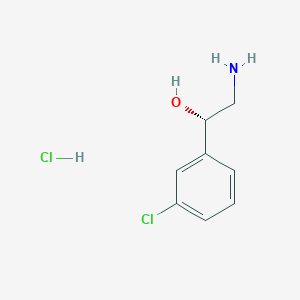

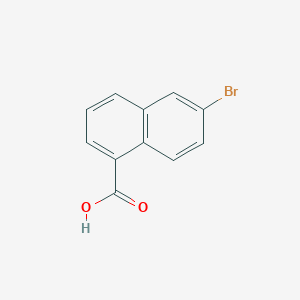

4-(Benzylamino)-6-chloro-5-pyrimidinecarbaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

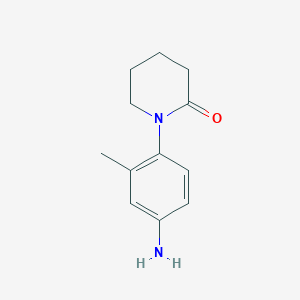

The compound “4-(Benzylamino)-6-chloro-5-pyrimidinecarbaldehyde” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrimidine ring, a benzylamino group, a chlorine atom, and an aldehyde group . Detailed structural analysis would require experimental techniques like X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis

As a pyrimidine derivative, this compound might undergo reactions typical for pyrimidines, such as electrophilic substitution or nucleophilic addition . The presence of the aldehyde group could make it reactive towards nucleophiles and reducing agents.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as polarity, molecular size, and functional groups would influence properties like solubility, melting point, boiling point, and reactivity .科学的研究の応用

- Application Summary : This study investigated the antimicrobial potential and toxicity of newly synthesized isomeric fluorinated 4-[4-(benzylamino)butoxy]-9H-carbazole derivatives . These compounds showed significant potential against a Gram-positive S. aureus strain .

- Methods of Application : The antimicrobial activity against bacteria and fungi was tested according to CLSI guidelines .

- Results : The addition of carbazole derivatives at the concentration of 16 µg/mL caused the inhibition of S. aureus growth by over 60%. The MIC value of compounds was 32 µg/mL for Staphylococcus strains .

- Application Summary : This study aimed at investigating the toxicity and activity of newly synthesised, functionalised carbazole derivative 2 (4-(4-(benzylamino)butoxy)-9H-carbazole) against various microorganisms .

- Methods of Application : Its antimicrobial potential against Gram-positive and Gram-negative bacteria, yeast, and filamentous fungi was examined according to CLSI .

- Results : The tested compound was found to efficiently inhibit the growth of Gram-positive strains. The addition of carbazole derivative 2 at the concentration of 30 µg/mL caused inhibition of bacterial growth by over 95% .

Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)butoxy]-9H-carbazole Derivatives

Evaluation of the Antimicrobial Potential and Toxicity of a Newly Synthesised 4-(4-(Benzylamino)butoxy)-9H-carbazole

- Peroxisome proliferator-activated receptor alpha (PPARα) agonism

- Application Summary : PPARα is expressed in retinal Müller cells, endothelial cells, and in retinal pigment epithelium. Agonism of PPARα with genetic or pharmacological tools ameliorates inflammation, vascular leakage, neurodegeneration, and neovascularization associated with retinal diseases .

- Results : The study suggests that PPARα agonism could be a potential therapeutic strategy for retinal diseases .

- Application Summary : This study investigated the antimicrobial potential and toxicity of newly synthesized isomeric fluorinated 4-[4-(benzylamino)butoxy]-9H-carbazole derivatives . These compounds showed significant potential against a Gram-positive S. aureus strain .

- Methods of Application : The antimicrobial activity against bacteria and fungi was tested according to CLSI guidelines .

- Results : The addition of carbazole derivatives at the concentration of 16 µg/mL caused the inhibition of S. aureus growth by over 60%. The MIC value of compounds was 32 µg/mL for Staphylococcus strains .

- Application Summary : This study aimed at investigating the toxicity and activity of newly synthesised, functionalised carbazole derivative 2 (4-(4-(benzylamino)butoxy)-9H-carbazole) against various microorganisms .

- Methods of Application : Its antimicrobial potential against Gram-positive and Gram-negative bacteria, yeast, and filamentous fungi was examined according to CLSI .

- Results : The tested compound was found to efficiently inhibit the growth of Gram-positive strains. The addition of carbazole derivative 2 at the concentration of 30 µg/mL caused inhibition of bacterial growth by over 95% .

Safety And Hazards

将来の方向性

特性

IUPAC Name |

4-(benzylamino)-6-chloropyrimidine-5-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClN3O/c13-11-10(7-17)12(16-8-15-11)14-6-9-4-2-1-3-5-9/h1-5,7-8H,6H2,(H,14,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NINSSJVSRWWSNV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=C(C(=NC=N2)Cl)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40483833 |

Source

|

| Record name | 4-(Benzylamino)-6-chloro-5-pyrimidinecarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40483833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Benzylamino)-6-chloro-5-pyrimidinecarbaldehyde | |

CAS RN |

59311-82-9 |

Source

|

| Record name | 4-(Benzylamino)-6-chloro-5-pyrimidinecarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40483833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。